molecular formula C15H15NOS2 B2971962 4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-15-3

4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B2971962
CAS No.: 478247-15-3
M. Wt: 289.41
InChI Key: RGVLMVWXXSUQOV-UHFFFAOYSA-N
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Description

4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that features a thieno[3,2-f][1,4]thiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves the condensation of 2-aminothiophenol with an appropriate α,β-unsaturated carbonyl compound. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to enhance the efficiency of the reaction. The use of green chemistry principles, such as solvent recycling and energy-efficient heating methods, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for the treatment of diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also serve as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,2-f][1,4]thiazepine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
  • 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
  • 4-(2-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbenzyl group may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS2/c1-11-4-2-3-5-12(11)10-16-7-9-19-15-13(14(16)17)6-8-18-15/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVLMVWXXSUQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCSC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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